molecular formula C9H9I2NO3 B555807 3,5-Diiodo-D-tyrosine CAS No. 16711-71-0

3,5-Diiodo-D-tyrosine

Cat. No. B555807
CAS RN: 16711-71-0
M. Wt: 432.98 g/mol
InChI Key: NYPYHUZRZVSYKL-SSDOTTSWSA-N
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Description

3,5-Diiodo-D-tyrosine is a compound with the molecular formula C9H9I2NO3 . It is an endogenous metabolite of thyroid hormones . The compound has a molecular weight of 432.98 g/mol .


Synthesis Analysis

3,5-Diiodo-L-tyrosine can be prepared via iodization of iodine monochloride. The optimal conditions for iodization of iodine monochloride are as follows: the volume ratio of acetic acid solvent to iodine monochloride is 8:1, the mole ratio of iodine monochloride to L-tyrosine is 3.6:1, and the reaction temperature is 60 ℃ .


Molecular Structure Analysis

The IUPAC name for 3,5-Diiodo-D-tyrosine is (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid . The compound has a complex structure with iodine atoms at positions 3 and 5 of its inner ring .


Chemical Reactions Analysis

The iodization of iodine monochloride is a key step in the synthesis of 3,5-Diiodo-L-tyrosine . This process involves the reaction of iodine monochloride with L-tyrosine in the presence of acetic acid .


Physical And Chemical Properties Analysis

3,5-Diiodo-D-tyrosine has a molecular weight of 432.98 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 3 .

properties

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPYHUZRZVSYKL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)O)I)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427609
Record name 3,5-DIIODO-D-TYROSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diiodo-D-tyrosine

CAS RN

16711-71-0
Record name Diiodotyrosine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016711710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-DIIODO-D-TYROSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIIODOTYROSINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE762288F4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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